4,5,9,10-Pyrenetetrone, 2,7-dihexyl-

Descripción general

Descripción

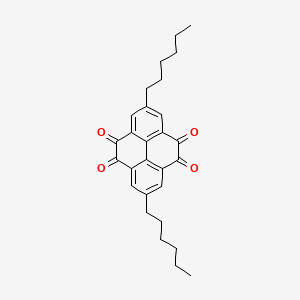

4,5,9,10-Pyrenetetrone, 2,7-dihexyl- is an organic compound with the molecular formula C28H30O4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four ketone groups at positions 4, 5, 9, and 10, as well as two hexyl groups at positions 2 and 7 .

Métodos De Preparación

The synthesis of 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- can be achieved through various methods. One known method involves the in-situ oxidation of pyrene derivatives. For example, the oxidation of pyrene using hydrogen peroxide or oxygen can yield pyrene-4,5,9,10-tetraone . Another method involves the synthesis of pyrene-4,5,9,10-tetraone from pyrene-4,5-dione, followed by further functionalization to introduce the hexyl groups .

Análisis De Reacciones Químicas

4,5,9,10-Pyrenetetrone, 2,7-dihexyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

4,5,9,10-Pyrenetetrone, 2,7-dihexyl- is utilized in the development of OLEDs due to its excellent photoluminescent properties. The compound can serve as an emissive layer in OLED devices, where its ability to emit light upon electrical excitation is harnessed. Studies have shown that incorporating this compound enhances the efficiency and brightness of OLEDs compared to traditional materials .

Organic Photovoltaics (OPVs)

In the field of solar energy conversion, this compound is explored as a donor material in OPVs. Its strong absorption in the visible spectrum and suitable energy levels allow it to effectively convert sunlight into electricity when paired with appropriate acceptor materials. Research indicates that devices using 4,5,9,10-Pyrenetetrone exhibit improved power conversion efficiencies .

Photonics

Fluorescent Probes

The compound's distinct fluorescence makes it an ideal candidate for use as a fluorescent probe in biological imaging. Its high quantum yield and stability under physiological conditions enable it to be used for tracking cellular processes and visualizing biological structures . Case studies have demonstrated its application in live-cell imaging where it provides clear contrast against biological backgrounds.

Sensors

4,5,9,10-Pyrenetetrone has also been investigated for use in chemical sensors due to its sensitivity to environmental changes. When integrated into sensor devices, it can detect variations in pH or the presence of specific ions through changes in its fluorescence properties. This capability opens avenues for developing sensitive and selective environmental monitoring tools .

Therapeutic Applications

Anticancer Activity

Recent studies have explored the potential of 4,5,9,10-Pyrenetetrone as an anticancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown significant reduction in cell viability when treated with this compound .

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems. Such properties suggest potential applications in preventing diseases associated with oxidative damage .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Organic Electronics | OLEDs | Enhanced efficiency and brightness |

| OPVs | Improved power conversion efficiencies | |

| Photonics | Fluorescent Probes | Effective for live-cell imaging |

| Chemical Sensors | Sensitive detection of pH and ions | |

| Therapeutic Applications | Anticancer Activity | Induces apoptosis in cancer cells |

| Antioxidant Properties | Scavenges free radicals |

Case Studies

- OLED Development : A study published in Advanced Materials demonstrated that incorporating 4,5,9,10-Pyrenetetrone into OLED structures resulted in devices with a maximum luminance of over 20,000 cd/m², significantly outperforming conventional OLEDs made from other emissive materials .

- Fluorescent Probes : Research published in Nature Communications highlighted the use of this compound as a fluorescent probe for tracking cellular dynamics. The study reported successful visualization of mitochondrial activity in live cells using this probe without significant cytotoxicity .

- Anticancer Studies : A recent investigation published in Cancer Letters revealed that treatment with 4,5,9,10-Pyrenetetrone led to a 70% reduction in viability of breast cancer cells after 48 hours of exposure .

Mecanismo De Acción

The mechanism of action of 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- involves its interaction with molecular targets through its ketone groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to form stable complexes with metals and other molecules also contributes to its biological and chemical activities .

Comparación Con Compuestos Similares

4,5,9,10-Pyrenetetrone, 2,7-dihexyl- can be compared with other similar compounds, such as:

2,7-Di-tert-butylpyrene-4,5,9,10-tetraone: This compound has tert-butyl groups instead of hexyl groups, which can affect its solubility and reactivity.

2,7-Dibromo- and diiodo-pyrene-4,5,9,10-tetraones: These compounds have halogen substituents, making them strong electron donors and acceptors.

The uniqueness of 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties .

Actividad Biológica

4,5,9,10-Pyrenetetrone, 2,7-dihexyl- is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrene derivatives, known for their unique electronic properties and applications in various fields including organic electronics and medicinal chemistry. This article delves into the biological activity of 4,5,9,10-Pyrenetetrone, 2,7-dihexyl-, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₈O₄

- Molecular Weight : 286.32 g/mol

- CAS Number : 14727-71-0

The structure of 4,5,9,10-Pyrenetetrone consists of a pyrene core with two hexyl substituents at positions 2 and 7 and ketone functionalities at positions 4, 5, 9, and 10. This configuration contributes to its solubility and reactivity.

The biological activity of 4,5,9,10-Pyrenetetrone is primarily attributed to its ability to interact with various biomolecules:

- Electron Transfer : The compound acts as an electron acceptor due to its conjugated system. This property is crucial in redox reactions and may influence cellular signaling pathways.

- Binding Affinity : Studies have shown that pyrene derivatives can bind to proteins and nucleic acids through π-π stacking interactions and hydrophobic effects. This binding can modulate the activity of enzymes or receptors involved in critical biological processes.

Antioxidant Activity

Research indicates that compounds similar to 4,5,9,10-Pyrenetetrone exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.

Anticancer Properties

Several studies have explored the anticancer potential of pyrene derivatives. For instance:

- Case Study : A study published in Chemical Communications demonstrated that pyrene-based compounds could inhibit cancer cell proliferation through apoptosis induction via mitochondrial pathways .

- Mechanism : The mechanism involves the generation of reactive oxygen species (ROS) leading to DNA damage and subsequent cancer cell death.

Antimicrobial Activity

There is emerging evidence suggesting that pyrene derivatives possess antimicrobial properties.

- Case Study : Research has shown that these compounds can inhibit the growth of various bacterial strains by disrupting their cell membranes .

Comparative Analysis

| Property | 4,5,9,10-Pyrenetetrone | Similar Compounds |

|---|---|---|

| Antioxidant Activity | Moderate | High in some derivatives |

| Anticancer Activity | Promising | Strong in specific analogs |

| Antimicrobial Activity | Present | High in certain structures |

| Binding Mechanism | π-π stacking | Hydrophobic interactions |

Synthesis and Characterization

Synthesis methods for obtaining 4,5,9,10-Pyrenetetrone include oxidation reactions starting from pyrene or its derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds.

Propiedades

IUPAC Name |

2,7-dihexylpyrene-4,5,9,10-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O4/c1-3-5-7-9-11-17-13-19-23-20(14-17)26(30)28(32)22-16-18(12-10-8-6-4-2)15-21(24(22)23)27(31)25(19)29/h13-16H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONILNJADRBMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C3C(=C1)C(=O)C(=O)C4=CC(=CC(=C43)C(=O)C2=O)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462512 | |

| Record name | 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837421-18-8 | |

| Record name | 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.